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Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide

array of biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties. The (5-Bromothiazol-2-yl)methanol scaffold is a valuable building block for the

synthesis of novel derivatives. The bromine atom at the 5-position serves as a versatile handle

for further functionalization through cross-coupling reactions, while the hydroxyl group at the 2-

position allows for the introduction of diverse functionalities through etherification, esterification,

and amination. This document provides detailed protocols for the synthesis of (5-
Bromothiazol-2-yl)methanol and its derivatives, along with their potential applications in

cancer therapy, particularly as kinase inhibitors.

Synthesis of (5-Bromothiazol-2-yl)methanol
The synthesis of (5-Bromothiazol-2-yl)methanol is achieved through a two-step process

starting from the commercially available 2-aminothiazole. The first step involves the

bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. The amino group is then

converted to a hydroxyl group via a Sandmeyer-type reaction, followed by reduction of the

resulting carboxylic acid.
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Protocol 1: Synthesis of 5-Bromothiazole-2-carboxylic acid

This protocol is adapted from a general procedure for the diazotization of 2-aminothiazoles

followed by carboxylation.

Materials:

2-Amino-5-bromothiazole

Sodium nitrite (NaNO₂)

Hydrobromic acid (HBr, 48%)

Copper(I) cyanide (CuCN)

Sodium cyanide (NaCN)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether

Water

Procedure:

A solution of 2-amino-5-bromothiazole (1 equivalent) in 48% HBr is cooled to 0 °C.

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the

temperature below 5 °C.

The resulting diazonium salt solution is slowly added to a solution of copper(I) cyanide (1.2

equivalents) and sodium cyanide (1.2 equivalents) in water at 60 °C.

The reaction mixture is heated at 80 °C for 1 hour.

After cooling to room temperature, the mixture is made strongly basic with NaOH solution

and heated to reflux for 4 hours to hydrolyze the nitrile.
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The solution is cooled, and any solid is filtered off. The filtrate is acidified with concentrated

HCl to precipitate the carboxylic acid.

The solid is collected by filtration, washed with cold water, and dried to afford 5-

bromothiazole-2-carboxylic acid.

Protocol 2: Synthesis of (5-Bromothiazol-2-yl)methanol

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using

lithium aluminum hydride (LiAlH₄).

Materials:

5-Bromothiazole-2-carboxylic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (DCM)

Procedure:

To a stirred suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under an inert

atmosphere, a solution of 5-bromothiazole-2-carboxylic acid (1 equivalent) in anhydrous THF

is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by 1 M

HCl at 0 °C.

The mixture is extracted with dichloromethane.

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and

brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield (5-
Bromothiazol-2-yl)methanol.

Synthesis of (5-Bromothiazol-2-yl)methanol
Derivatives
The hydroxyl group of (5-Bromothiazol-2-yl)methanol can be readily derivatized to form

ethers, esters, and amines, providing a diverse library of compounds for biological screening.

Experimental Protocols
Protocol 3: Synthesis of Ether Derivatives (Williamson Ether Synthesis)[1][2][3]

Materials:

(5-Bromothiazol-2-yl)methanol

Sodium hydride (NaH)

Anhydrous N,N-dimethylformamide (DMF)

Alkyl halide (e.g., benzyl bromide, methyl iodide)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Procedure:
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To a solution of (5-Bromothiazol-2-yl)methanol (1 equivalent) in anhydrous DMF at 0 °C,

sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portionwise.

The mixture is stirred at room temperature for 30 minutes.

The corresponding alkyl halide (1.1 equivalents) is added, and the reaction is stirred at room

temperature for 12 hours.

The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl

acetate.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated.

The crude product is purified by column chromatography.

Protocol 4: Synthesis of Ester Derivatives (Steglich Esterification)[4][5][6]

Materials:

(5-Bromothiazol-2-yl)methanol

Carboxylic acid (e.g., benzoic acid, acetic acid)

N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Anhydrous dichloromethane (DCM)

Procedure:

To a solution of (5-Bromothiazol-2-yl)methanol (1 equivalent), carboxylic acid (1.2

equivalents), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, a solution of DCC

(1.2 equivalents) in DCM is added.

The reaction mixture is stirred at room temperature for 12 hours.
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The precipitated dicyclohexylurea is removed by filtration.

The filtrate is washed with 1 M HCl and saturated aqueous NaHCO₃ solution, dried over

anhydrous MgSO₄, filtered, and concentrated.

The crude product is purified by column chromatography.

Protocol 5: Synthesis of Amine Derivatives (Mitsunobu Reaction)[7][8]

Materials:

(5-Bromothiazol-2-yl)methanol

Phthalimide

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Anhydrous tetrahydrofuran (THF)

Hydrazine hydrate

Ethanol

Procedure:

To a solution of (5-Bromothiazol-2-yl)methanol (1 equivalent), phthalimide (1.5

equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0 °C, DEAD or DIAD (1.5

equivalents) is added dropwise.

The reaction is stirred at room temperature for 12 hours.

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography to yield the N-substituted phthalimide intermediate.

The intermediate is dissolved in ethanol, and hydrazine hydrate (5 equivalents) is added.

The mixture is heated to reflux for 4 hours.
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After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is

taken up in dichloromethane and washed with water.

The organic layer is dried and concentrated to give the primary amine, which can be further

purified by chromatography.

Data Presentation
Compound

Starting

Material
Derivative Type

Synthetic

Method

Reported/Expec

ted Yield (%)

1
5-Bromothiazole-

2-carboxylic acid
Alcohol LiAlH₄ Reduction 70-85 (Expected)

2a
(5-Bromothiazol-

2-yl)methanol
Benzyl Ether

Williamson Ether

Synthesis
80-95[9]

2b
(5-Bromothiazol-

2-yl)methanol
Methyl Ether

Williamson Ether

Synthesis
85-98[9]

3a
(5-Bromothiazol-

2-yl)methanol
Benzoate Ester

Steglich

Esterification
75-90[4]

3b
(5-Bromothiazol-

2-yl)methanol
Acetate Ester

Steglich

Esterification
80-95[4]

4
(5-Bromothiazol-

2-yl)methanol
Primary Amine

Mitsunobu

Reaction

60-75 (Overall,

Expected)

Biological Activity and Signaling Pathways
Thiazole derivatives are known to exhibit potent anticancer activity, often through the inhibition

of protein kinases.[10] Protein kinases are key regulators of cellular signaling pathways, and

their dysregulation is a hallmark of cancer.[10] Derivatives of (5-Bromothiazol-2-yl)methanol
are promising candidates for the development of novel kinase inhibitors.

Anticancer Activity
The cytotoxic effects of various thiazole derivatives have been evaluated against a panel of

human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a
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measure of the potency of these compounds.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference

Thiazol-5(4H)-one

derivatives
HCT-116 (Colon) 2.89 - 9.29 [11][12]

Thiazol-5(4H)-one

derivatives
HepG-2 (Liver) 2.89 - 9.29 [11][12]

Thiazol-5(4H)-one

derivatives
MCF-7 (Breast) 2.89 - 9.29 [11][12]

2-Aminothiazole

derivative
HeLa (Cervical) 1.6 ± 0.8

2-Aminothiazole

derivatives
PC3 (Prostate) 15.9 - selective

Kinase Inhibition
Many thiazole-based compounds exert their anticancer effects by targeting specific protein

kinases involved in cell proliferation, survival, and angiogenesis.[10]

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial

role in the growth and proliferation of many cancers.

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the

formation of new blood vessels that supply tumors with nutrients.

Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of

the cell cycle.

B-Raf: A serine/threonine-protein kinase that is frequently mutated in melanoma and other

cancers.[2]

Protein Kinase CK2: A serine/threonine kinase implicated in cell growth, proliferation, and

suppression of apoptosis.[2]
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Mandatory Visualizations
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Caption: Synthetic workflow for (5-Bromothiazol-2-yl)methanol and its derivatives.
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Targeted Protein Kinases
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Caption: Inhibition of kinase signaling pathways by thiazole derivatives in cancer.

Conclusion
The synthetic routes outlined in this document provide a clear and reproducible methodology

for the preparation of (5-Bromothiazol-2-yl)methanol and a variety of its derivatives. The

potential of these compounds as kinase inhibitors makes them attractive candidates for further

investigation in the field of oncology. The provided protocols and data serve as a valuable

resource for researchers dedicated to the discovery and development of novel anticancer

therapeutics.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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